molecular formula C9H8F3NO3S B3750516 MFCD00593261

MFCD00593261

Cat. No.: B3750516
M. Wt: 267.23 g/mol
InChI Key: SJRGXBXOOIUILX-UHFFFAOYSA-N
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Description

MFCD00593261 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD00593261 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. For instance, the compound can be synthesized through a multi-step process involving the reaction of precursor chemicals in the presence of catalysts and solvents at specific temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring that it meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: MFCD00593261 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents like sodium borohydride. Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives, each with unique properties.

Scientific Research Applications

MFCD00593261 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, the compound is used in the development of new materials and products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD00593261 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in different fields.

Comparison with Similar Compounds

Similar Compounds: MFCD00593261 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with analogous structures or functional groups, which may exhibit similar reactivity and properties.

Uniqueness: What sets this compound apart from its similar compounds is its specific combination of stability, reactivity, and versatility. These characteristics make it a valuable compound for a wide range of applications, from basic research to industrial production.

Conclusion

This compound is a compound of significant interest due to its unique properties and potential applications. Its synthesis, reactivity, and mechanism of action make it a valuable tool in various scientific fields. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore and harness the potential of this remarkable compound.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3S/c10-9(11,12)6-1-2-8(17-4-3-14)7(5-6)13(15)16/h1-2,5,14H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRGXBXOOIUILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.